Cas no 112738-17-7 (4-(4-Chloro-1H-pyrazol-1-yl)aniline)
4-(4-Chloro-1H-pyrazol-1-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Chloro-1H-pyrazol-1-yl)aniline
- STK350781
- 4-(4-chloro-1-pyrazolyl)aniline
- DB-152616
- MEA73817
- MFCD06654849
- BBL030567
- AKOS000313509
- G48552
- 4-(4-chloropyrazol-1-yl)aniline
- 873-023-4
- VS-09897
- EN300-230678
- 112738-17-7
- 4-(4-Chloro-1H-pyrazol-1-yl)benzenamine
- Benzenamine, 4-(4-chloro-1H-pyrazol-1-yl)-
- CS-0240948
- SCHEMBL9674872
-
- MDL: MFCD06654849
- Inchi: 1S/C9H8ClN3/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H,11H2
- InChI Key: LNOMRSBPRLSTOU-UHFFFAOYSA-N
- SMILES: ClC1C=NN(C=1)C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 193.0406750g/mol
- Monoisotopic Mass: 193.0406750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 43.8Ų
4-(4-Chloro-1H-pyrazol-1-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B418770-50mg |
4-(4-Chloro-1H-pyrazol-1-yl)aniline |
112738-17-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B418770-100mg |
4-(4-Chloro-1H-pyrazol-1-yl)aniline |
112738-17-7 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B418770-500mg |
4-(4-Chloro-1H-pyrazol-1-yl)aniline |
112738-17-7 | 500mg |
$ 320.00 | 2022-06-07 | ||
| abcr | AB500234-250 mg |
4-(4-Chloro-1H-pyrazol-1-yl)aniline |
112738-17-7 | 250MG |
€231.60 | 2022-03-24 | ||
| abcr | AB500234-1 g |
4-(4-Chloro-1H-pyrazol-1-yl)aniline |
112738-17-7 | 1g |
€398.20 | 2022-03-24 | ||
| abcr | AB500234-5 g |
4-(4-Chloro-1H-pyrazol-1-yl)aniline |
112738-17-7 | 5g |
€974.50 | 2022-03-24 | ||
| Chemenu | CM486128-1g |
4-(4-Chloro-1H-pyrazol-1-yl)aniline |
112738-17-7 | 97% | 1g |
$225 | 2022-06-14 | |
| Enamine | EN300-230678-0.05g |
4-(4-chloro-1H-pyrazol-1-yl)aniline |
112738-17-7 | 95% | 0.05g |
$99.0 | 2024-06-20 | |
| Enamine | EN300-230678-0.1g |
4-(4-chloro-1H-pyrazol-1-yl)aniline |
112738-17-7 | 95% | 0.1g |
$147.0 | 2024-06-20 | |
| Enamine | EN300-230678-0.25g |
4-(4-chloro-1H-pyrazol-1-yl)aniline |
112738-17-7 | 95% | 0.25g |
$210.0 | 2024-06-20 |
4-(4-Chloro-1H-pyrazol-1-yl)aniline Suppliers
4-(4-Chloro-1H-pyrazol-1-yl)aniline Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 4-(4-Chloro-1H-pyrazol-1-yl)aniline
Recent Advances in the Study of 4-(4-Chloro-1H-pyrazol-1-yl)aniline (CAS: 112738-17-7) in Chemical Biology and Pharmaceutical Research
4-(4-Chloro-1H-pyrazol-1-yl)aniline (CAS: 112738-17-7) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and biological activities.
One of the key areas of research involving 4-(4-Chloro-1H-pyrazol-1-yl)aniline is its role in the synthesis of kinase inhibitors. Kinases are critical targets in the treatment of various diseases, including cancer and inflammatory disorders. Recent studies have demonstrated that this compound can serve as a building block for the development of potent and selective kinase inhibitors. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the use of 4-(4-Chloro-1H-pyrazol-1-yl)aniline in the synthesis of novel JAK2 inhibitors, which showed promising activity in preclinical models of myeloproliferative neoplasms.
In addition to its applications in kinase inhibitor development, 4-(4-Chloro-1H-pyrazol-1-yl)aniline has also been investigated for its potential in other therapeutic areas. A recent study in Bioorganic & Medicinal Chemistry Letters explored its use in the design of antimicrobial agents. The researchers synthesized a series of derivatives and evaluated their activity against a panel of bacterial and fungal pathogens. Several compounds exhibited significant antimicrobial activity, suggesting that 4-(4-Chloro-1H-pyrazol-1-yl)aniline could be a valuable scaffold for the development of new antibiotics.
The chemical properties of 4-(4-Chloro-1H-pyrazol-1-yl)aniline have also been a focus of recent research. A 2022 study in the Journal of Organic Chemistry detailed the optimization of synthetic routes for this compound, highlighting improvements in yield and purity. These advancements are critical for scaling up production and ensuring the compound's availability for further research and development. Additionally, computational studies have provided insights into the compound's reactivity and potential modifications to enhance its biological activity.
In conclusion, 4-(4-Chloro-1H-pyrazol-1-yl)aniline (CAS: 112738-17-7) continues to be a compound of great interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its potential in various therapeutic applications make it a valuable focus for ongoing studies. Future research is expected to further explore its applications in drug discovery and development, particularly in the design of kinase inhibitors and antimicrobial agents. The continued optimization of synthetic methods and the exploration of novel derivatives will likely yield even more promising results in the coming years.
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